molecular formula C38H74O2 B3193092 Tetratriacontyl methacrylate CAS No. 67905-42-4

Tetratriacontyl methacrylate

Cat. No.: B3193092
CAS No.: 67905-42-4
M. Wt: 563 g/mol
InChI Key: OIUCPPFBFOLPIO-UHFFFAOYSA-N
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Description

Tetratriacontyl methacrylate is a long-chain methacrylate ester, structurally composed of a methacrylic acid group esterified with a tetratriacontyl (C₃₄) alkyl chain. Methacrylates are widely used in polymer chemistry due to their reactivity, enabling applications in adhesives, coatings, and biomedical materials . The extended alkyl chain in this compound likely enhances hydrophobicity and thermal stability compared to shorter-chain derivatives.

Properties

CAS No.

67905-42-4

Molecular Formula

C38H74O2

Molecular Weight

563 g/mol

IUPAC Name

tetratriacontyl 2-methylprop-2-enoate

InChI

InChI=1S/C38H74O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-40-38(39)37(2)3/h2,4-36H2,1,3H3

InChI Key

OIUCPPFBFOLPIO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Other CAS No.

67905-42-4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tetratriacontyl methacrylate (C₃₈H₇₂O₂) with structurally related methacrylates and fluorinated esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound* C₃₈H₇₂O₂ ~560 (estimated) High hydrophobicity, low solubility Polymers, lubricants (hypothetical)
Tetradecyl methacrylate C₁₈H₃₄O₂ 282.46 Moderate viscosity, polymerizable Adhesives, sealants
Tetrahydrofurfuryl methacrylate C₉H₁₄O₃ 170.21 High reactivity, low volatility UV-curable resins, coatings
Tetratriacontyl heptafluorobutyrate C₃₈H₆₉F₇O₂ 690.0 Fluorinated, high thermal stability Specialty coatings, surfactants
Key Observations:
  • Chain Length and Solubility : Longer alkyl chains (e.g., C₃₄ in this compound) reduce solubility in polar solvents compared to shorter chains (e.g., C₁₄ in tetradecyl methacrylate) .
  • Fluorination Effects: Fluorinated esters like tetratriacontyl heptafluorobutyrate exhibit enhanced chemical resistance and thermal stability compared to non-fluorinated methacrylates .
  • Reactivity : Tetrahydrofurfuryl methacrylate’s cyclic ether group increases its reactivity in polymerization, unlike linear long-chain methacrylates .

Q & A

Q. What are the optimal synthetic routes for preparing tetratriacontyl methacrylate, and how can purity be validated?

this compound (C34 alkyl chain) is synthesized via esterification of methacrylic acid with tetratriacontanol under acid catalysis. Key steps include:

  • Reagent drying : Use anhydrous solvents (e.g., toluene) and molecular sieves to minimize hydrolysis .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation (e.g., dimerization) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted alcohol and acidic residues. Validate purity via:
    • NMR : Check for absence of methacrylic acid (δ 5.7–6.3 ppm for vinyl protons) and residual alcohol (broad -OH peak) .
    • HPLC : Use a C18 column with UV detection at 210 nm to confirm >98% purity .

Q. How does the long alkyl chain influence solubility and polymerization kinetics?

The C34 chain introduces steric hindrance and hydrophobicity:

  • Solubility : Soluble in nonpolar solvents (e.g., toluene, chloroform) but insoluble in polar solvents (e.g., methanol, water) due to hydrophobic interactions .
  • Polymerization : Slower radical polymerization kinetics compared to shorter-chain methacrylates (e.g., methyl methacrylate). Use azobisisobutyronitrile (AIBN) at 70°C with extended reaction times (24–48 hrs) to achieve high conversion .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and methacrylate vinyl groups (C=C) at 1630–1680 cm⁻¹ .
  • ¹H/¹³C NMR : Assign peaks for the methacrylate backbone (δ 5.5–6.1 ppm for vinyl protons) and alkyl chain (δ 0.8–1.5 ppm for methyl/methylene groups) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 594.5 (calculated for C₃₈H₇₀O₂) .

Advanced Research Questions

Q. How can discrepancies in thermal stability data between studies be resolved?

Conflicting thermal decomposition temperatures (Td) often arise from:

  • Sample history : Residual initiators or moisture lower Td. Pre-dry samples at 50°C under vacuum .
  • Methodology : Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Compare with literature protocols to standardize conditions .
  • Chain-length effects : Longer alkyl chains increase thermal stability due to reduced mobility. For C34, expect Td > 250°C, but cross-validate with differential scanning calorimetry (DSC) .

Q. What strategies mitigate challenges in copolymerizing this compound with hydrophilic monomers?

The hydrophobic C34 chain complicates copolymerization with hydrophilic monomers (e.g., acrylic acid):

  • Surfactant-assisted emulsion polymerization : Use sodium dodecyl sulfate (SDS) to stabilize micelles and enhance monomer compatibility .
  • Gradient copolymerization : Gradually increase hydrophilic monomer feed to reduce phase separation .
  • Post-polymerization modification : Introduce hydrophilic groups via thiol-ene "click" chemistry after polymerization .

Q. How can researchers address contradictions in reported glass transition temperatures (Tg)?

Tg values vary due to:

  • Molecular weight distribution : Use size-exclusion chromatography (SEC) to narrow polydispersity (<1.2) .
  • Plasticization : Trace solvent residues lower Tg. Anneal samples at 80°C for 24 hrs to remove volatiles .
  • Experimental calibration : Validate DSC results with a reference standard (e.g., indium) and replicate measurements .

Methodological Recommendations

  • Reproducibility : Document reaction conditions (e.g., solvent purity, initiator concentration) in supplemental materials, adhering to FAIR data principles .
  • Safety : Follow protocols for handling methacrylates (e.g., PPE, fume hoods) due to skin irritation risks .
  • Data reporting : Use IUPAC nomenclature and cite spectral databases (e.g., SciFinder) for cross-validation .

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